molecular formula C20H19FN4O2S B2493076 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021104-14-2

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2493076
CAS No.: 1021104-14-2
M. Wt: 398.46
InChI Key: BCJDHQZEQBKWGS-UHFFFAOYSA-N
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Description

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to the transporter proteins and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation . This interaction can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorophenyl and sulfonyl groups. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-17-8-4-5-9-19(17)28(26,27)25-14-12-24(13-15-25)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJDHQZEQBKWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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